molecular formula C10H10N4O B8351354 1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone

1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone

Cat. No. B8351354
M. Wt: 202.21 g/mol
InChI Key: MBVZOUHNLPNTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1-[2-(3-methylphenyl)tetrazol-5-yl]ethanone

InChI

InChI=1S/C10H10N4O/c1-7-4-3-5-9(6-7)14-12-10(8(2)15)11-13-14/h3-6H,1-2H3

InChI Key

MBVZOUHNLPNTLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(N=N2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methylmagnesium bromide (1070 mL, 1.50 mol, 1.4 M in tetrahydrofuran/toluene) in triethylamine (520 mL, 3.74 mol) was added via an addition funnel to a stirred solution of ethyl 2-(3-methylphenyl)-2H-tetrazole-5-carboxylate in dry toluene (1000 mL) at −10° C. for 5 hours. The mixture was continued to stir at −10° C. overnight. A cooled (+3° C.) solution of hydrochloric acid (37%, 500 mL) and water (500 mL) was added over 2 hours 20 minutes. The layers were separated and the organic layer was washed with water (500 mL) and brine (2×250 mL). The aqueous layer was extracted with toluene (3×500 mL) and the toluene was washed with brine (2×250 mL). The combined organic extracts were concentrated and purified on silica using dichloromethane as eluent. The concentrated product residue was triturated with petroleum ether, filtrated and dried under reduced pressure at room temperature to give the title product (90.86 g, 60%).
Quantity
1070 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
60%

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